[5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone is a complex organic compound classified as a benzofuran derivative. It features a unique combination of functional groups, including a hydroxyl group, a morpholine moiety, and a methoxy-substituted phenyl group. This compound is notable for its potential biological activities and applications in medicinal chemistry.
The compound is synthesized through multi-step organic reactions, often involving the formation of the benzofuran core, introduction of the morpholine group, and attachment of the methoxyphenyl moiety. The synthesis can be performed using various reagents and conditions tailored to achieve specific structural characteristics.
This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. Its classification is significant in understanding its potential applications in pharmaceuticals and research.
The synthesis of [5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone typically involves several key steps:
The synthetic pathway may require careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to characterize the intermediates and final product.
The molecular formula for [5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone is , with a molecular weight of 383.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO4S |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | [5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone |
| InChI | InChI=1S/C21H21NO4S/c1-27... |
| InChI Key | UZPXTLBLCUIHHK-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCOCC4 |
The structural analysis reveals a complex arrangement that contributes to its biological activity. The presence of multiple functional groups allows for various interactions within biological systems.
The compound can participate in several chemical reactions due to its functional groups:
Reactions involving this compound require specific conditions to ensure successful transformations while minimizing side reactions. Reaction mechanisms can be elucidated using spectroscopic methods to monitor changes in molecular structure.
The mechanism of action for [5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone is primarily based on its interactions with biological targets such as enzymes or receptors:
Studies indicate that compounds with similar structures often demonstrate significant biological activity, making this compound a candidate for further pharmacological evaluation.
The physical properties include solubility in organic solvents, melting point, and stability under various conditions. Specific data on these properties may vary based on synthesis methods and purity levels.
Chemical properties are influenced by functional groups present in the structure:
Relevant analyses often involve assessing these properties through experimental methods such as chromatography or spectroscopy.
[5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone has potential applications in:
The unique structural features of this compound position it as an important candidate for further exploration in various scientific fields, particularly in drug discovery and development efforts.
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5